molecular formula C17H21N3O B14627917 1-Piperazineethanol, 4-phenyl-alpha-(3-pyridyl)- CAS No. 58012-93-4

1-Piperazineethanol, 4-phenyl-alpha-(3-pyridyl)-

Cat. No.: B14627917
CAS No.: 58012-93-4
M. Wt: 283.37 g/mol
InChI Key: SEBVEHLTCQRKHP-UHFFFAOYSA-N
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Description

1-Piperazineethanol, 4-phenyl-alpha-(3-pyridyl)- is a complex organic compound with a molecular structure that includes a piperazine ring, a phenyl group, and a pyridyl group. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Piperazineethanol, 4-phenyl-alpha-(3-pyridyl)- typically involves the reaction of piperazine with phenyl and pyridyl derivatives under controlled conditions. One common method is the reaction of 4-phenylpiperazine with 3-pyridylcarbinol in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

1-Piperazineethanol, 4-phenyl-alpha-(3-pyridyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like halides, amines, or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

1-Piperazineethanol, 4-phenyl-alpha-(3-pyridyl)- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: The compound is used in the production of various chemical products, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-Piperazineethanol, 4-phenyl-alpha-(3-pyridyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, resulting in therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Hydroxyethyl)piperazine: A similar compound with a hydroxyethyl group instead of the phenyl and pyridyl groups.

    4-Phenylpiperazine: A compound with a phenyl group attached to the piperazine ring.

    3-Pyridylcarbinol: A compound with a pyridyl group attached to a carbinol moiety.

Uniqueness

1-Piperazineethanol, 4-phenyl-alpha-(3-pyridyl)- is unique due to its combination of phenyl and pyridyl groups attached to the piperazine ring. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds listed above.

Properties

CAS No.

58012-93-4

Molecular Formula

C17H21N3O

Molecular Weight

283.37 g/mol

IUPAC Name

2-(4-phenylpiperazin-1-yl)-1-pyridin-3-ylethanol

InChI

InChI=1S/C17H21N3O/c21-17(15-5-4-8-18-13-15)14-19-9-11-20(12-10-19)16-6-2-1-3-7-16/h1-8,13,17,21H,9-12,14H2

InChI Key

SEBVEHLTCQRKHP-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC(C2=CN=CC=C2)O)C3=CC=CC=C3

Origin of Product

United States

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